Enantiomeric Purity as a Prerequisite for Reproducible Asymmetric Synthesis
The primary differentiator is its defined (3R) stereochemistry. While the (3S)-enantiomer (CAS 1286761-85-0) is also available, the selection between them is not interchangeable and must be guided by the specific chiral environment of the target biological interaction. High enantiomeric purity ensures consistent and predictable outcomes in asymmetric synthesis, a key requirement not met by sourcing a racemic mixture or the incorrect enantiomer [1].
| Evidence Dimension | Stereochemical Identity and Purity |
|---|---|
| Target Compound Data | (3R) configuration, defined by optical rotation or chiral HPLC retention time |
| Comparator Or Baseline | (3S)-enantiomer (CAS 1286761-85-0) or racemic mixture |
| Quantified Difference | Qualitative: The (3R) and (3S) enantiomers are distinct chemical entities with different biological activities. The enantiomeric excess (ee) is the critical quality attribute. |
| Conditions | Chiral synthesis and chromatographic purification processes |
Why This Matters
This ensures that the purchased material meets the exact stereochemical requirements of a research project, preventing wasted resources and ambiguous results that arise from using an undefined or incorrect stereoisomer.
- [1] Kuujia.com. Cas no 1286761-93-0 ((3R)-3-(trifluoromethoxy)pyrrolidine;hydrochloride). View Source
